molecular formula C16H14ClN3O4 B5145868 2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide

2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No. B5145868
M. Wt: 347.75 g/mol
InChI Key: WFTLYACKPWHJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as C2C or C2C12 and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can have various physiological effects. Additionally, this compound has been shown to inhibit the activity of various proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, which can be useful in the treatment of various infections. Additionally, this compound has been shown to have anticancer properties, which can be useful in the treatment of various types of cancer. It has also been shown to have effects on the nervous system, including the inhibition of acetylcholinesterase and the modulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments include its high purity, efficient synthesis method, and potential applications in various fields of scientific research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are many future directions for the study of 2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide. One potential direction is the further study of its potential applications in drug discovery and development. Additionally, this compound could be studied further for its potential applications in the treatment of various infections and cancer types. Further studies could also be conducted to fully understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

The synthesis method of 2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide involves the reaction of 2-chlorobenzoyl chloride and hydrazine hydrate in the presence of a catalyst. The resulting product is then reacted with 2-methoxyphenylacetic acid to obtain the final product. This synthesis method is efficient and yields a high purity product that can be used for various scientific research applications.

Scientific Research Applications

2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide has potential applications in various fields of scientific research. It has been extensively studied for its antimicrobial, antifungal, and anticancer properties. It has also been used as a probe to study the mechanism of action of various enzymes and proteins. Additionally, this compound has been studied for its potential applications in drug discovery and development.

properties

IUPAC Name

2-[2-(2-chlorobenzoyl)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-24-13-9-5-4-8-12(13)18-15(22)16(23)20-19-14(21)10-6-2-3-7-11(10)17/h2-9H,1H3,(H,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTLYACKPWHJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.